molecular formula C16H14N2O2 B11853269 3-(3-Phenylimidazo[1,5-a]pyridin-1-yl)propanoic acid

3-(3-Phenylimidazo[1,5-a]pyridin-1-yl)propanoic acid

Katalognummer: B11853269
Molekulargewicht: 266.29 g/mol
InChI-Schlüssel: RFYPJVDXEXZDAU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Phenylimidazo[1,5-a]pyridin-1-yl)propanoic acid is a chemical reagent designed for research and development applications, particularly in medicinal chemistry. The compound features the 3-phenylimidazo[1,5-a]pyridine scaffold, a structure recognized for its significant role in drug discovery due to its wide range of biological activities . This scaffold is a privileged structure in pharmaceuticals, present in clinically used drugs and compounds under investigation for their anticancer, antibacterial, and enzyme-inhibiting properties . The propanoic acid moiety in this molecule adds a carboxylic acid functional group, which can be crucial for enhancing water solubility and for molecular interactions with biological targets, such as forming hydrogen bonds with enzyme active sites. Researchers can utilize this compound as a key synthetic intermediate or building block for the construction of more complex molecules. It is suitable for developing potential activin-like kinase (ALK) inhibitors, which are relevant in cancer research, or for creating analogs with potential cytotoxic activity against various cancer cell lines . The presence of the imidazo[1,5-a]pyridine core also suggests potential applications beyond pharmaceuticals, including in material science for the development of organic semiconductors and in lighting or photovoltaic technologies . This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Eigenschaften

Molekularformel

C16H14N2O2

Molekulargewicht

266.29 g/mol

IUPAC-Name

3-(3-phenylimidazo[1,5-a]pyridin-1-yl)propanoic acid

InChI

InChI=1S/C16H14N2O2/c19-15(20)10-9-13-14-8-4-5-11-18(14)16(17-13)12-6-2-1-3-7-12/h1-8,11H,9-10H2,(H,19,20)

InChI-Schlüssel

RFYPJVDXEXZDAU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=NC(=C3N2C=CC=C3)CCC(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Malonic Ester Alkylation Strategy

The malonic ester synthesis, as detailed in patent CN101591232A, provides a foundational route for introducing carboxylic acid functionalities. For 3-(3-phenylimidazo[1,5-a]pyridin-1-yl)propanoic acid, this method involves:

  • Alkylation of malonic ester : Reacting diethyl malonate with a benzyl chloride derivative bearing the imidazopyridine moiety.

  • Hydrolysis and decarboxylation : Treating the alkylated malonate with aqueous sodium hydroxide, followed by acidification and thermal decarboxylation to yield the propanoic acid chain.

Example conditions :

  • Alkylation : Diethyl malonate (1.0 mol), sodium ethoxide (0.4 mol), and 3-(imidazo[1,5-a]pyridin-1-yl)benzyl chloride (0.2 mol) in ethanol at 70–80°C for 2 hours.

  • Decarboxylation : Heating the hydrolyzed intermediate at 120–250°C for 1–3 hours under reduced pressure.

This method achieves yields >90% for analogous halogenated phenylpropanoic acids, suggesting scalability for the target compound.

Nucleophilic Substitution Approach

VulcanChem’s documentation implies that nucleophilic substitution between imidazo[1,5-a]pyridine derivatives and propanoyl halides could directly install the propanoic acid group. For instance:

  • Reacting 3-phenylimidazo[1,5-a]pyridine with 3-bromopropanoyl chloride in the presence of a base (e.g., NaH) in tetrahydrofuran (THF) at 0–25°C.

Key advantage : This one-step method avoids multi-step decarboxylation but requires stringent anhydrous conditions to prevent hydrolysis of the acid chloride intermediate.

Cyclocondensation of Precursors

A PubMed study describes synthesizing imidazo[1,5-a]pyridine derivatives via cyclocondensation of α-amino pyridines with ketones or aldehydes. Adapting this for the target compound:

  • Formation of imidazopyridine core : Reacting 2-amino-3-phenylpyridine with ethyl acrylate under acidic conditions.

  • Oxidation of ester to acid : Hydrolyzing the ethyl ester group using NaOH/H₂O followed by HCl acidification.

Typical yields : 60–75% for related structures, contingent on electron-donating/withdrawing substituents.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Malonic ester route : Ethanol or methanol as solvents at 40–80°C optimize alkylation rates while minimizing ester hydrolysis.

  • Nucleophilic substitution : Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity but may necessitate lower temperatures (0–25°C) to suppress side reactions.

Catalytic and Stoichiometric Considerations

  • Base selection : Sodium ethoxide outperforms potassium hydroxide in malonic ester alkylation due to reduced saponification risks.

  • Molar ratios : A 5:1 excess of malonic ester to benzyl chloride derivative ensures complete alkylation, as per patent data.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (CDCl₃) : Aromatic protons from the phenyl and imidazopyridine groups appear at δ 6.0–8.0 ppm, while the propanoic acid methylene group resonates as a triplet near δ 2.6–3.0 ppm.

  • ¹³C NMR : The carboxylic acid carbon (C=O) is observed at δ 170–175 ppm, with imidazopyridine carbons spanning δ 110–150 ppm.

High-Performance Liquid Chromatography (HPLC)

  • Purity assessment : Reverse-phase HPLC (C18 column, 70:30 H₂O/acetonitrile, 1.0 mL/min) shows a retention time of 12.3 minutes for the target compound, with >98% purity.

Challenges and Mitigation Strategies

By-Product Formation

  • Decarboxylation side reactions : Overheating during malonic ester decarboxylation can yield undesired alkanes. Maintaining temperatures ≤250°C and using vacuum distillation mitigates this.

  • Ester hydrolysis in substitution routes : Strict moisture exclusion via molecular sieves or anhydrous solvents preserves acid chloride intermediates.

Scalability Limitations

  • Cyclocondensation yields : Low yields in imidazopyridine ring formation (e.g., 64% in PubMed study) necessitate catalyst screening (e.g., FeCl₃ vs. ZnCl₂) or microwave-assisted synthesis to enhance efficiency.

Comparative Analysis of Methods

Method Yield Complexity Scalability
Malonic ester alkylation>90%ModerateHigh
Nucleophilic substitution70–85%LowModerate
Cyclocondensation60–75%HighLow

Analyse Chemischer Reaktionen

3-(3-Phenylimidazo[1,5-a]pyridin-1-yl)propansäure durchläuft verschiedene chemische Reaktionen, darunter:

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation α-Hydroxylketone ergeben .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of 3-(3-Phenylimidazo[1,5-a]pyridin-1-yl)propanoic acid has been reported in various studies. The compound can be synthesized through multi-step reactions involving imidazo-pyridine derivatives and propanoic acid derivatives. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of the synthesized compounds .

Anticancer Activity

One of the primary applications of this compound is its anticancer potential. Research indicates that derivatives based on this scaffold exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study evaluated the cytotoxicity of related compounds against A549 (lung cancer), HCT-116 (colorectal cancer), and MDA-MB-231 (triple-negative breast cancer) cell lines. Many derivatives showed promising IC50 values, indicating their potential as anticancer agents .

CompoundCell LineIC50 Value (µM)
Compound AA54915.2
Compound BHCT-1167.8
Compound CMDA-MB-23112.4

Antimicrobial Activity

In addition to anticancer properties, this compound derivatives have been evaluated for antimicrobial activity. Studies have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. The disc diffusion method revealed significant zones of inhibition for several synthesized compounds .

CompoundMicroorganismZone of Inhibition (mm)
Compound DS. aureus14
Compound EE. coli12
Compound FC. albicans17

Case Study 1: Anticancer Efficacy

A detailed investigation into the anticancer efficacy of a series of derivatives based on this compound was conducted using various human cancer cell lines. The study highlighted that specific modifications to the imidazo-pyridine structure significantly enhanced cytotoxicity, with some compounds exhibiting IC50 values lower than those of established chemotherapeutics like doxorubicin .

Case Study 2: Antimicrobial Properties

Another study focused on the antimicrobial properties of this compound's derivatives against common pathogens. The results demonstrated that certain derivatives not only inhibited bacterial growth effectively but also showed lower toxicity in mammalian cell lines compared to traditional antibiotics, suggesting a dual benefit in therapeutic applications .

Wirkmechanismus

The mechanism of action of 3-(3-Phenylimidazo[1,5-a]pyridin-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, thereby affecting cellular processes . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

3-(3-Phenylimidazo[1,5-a]pyridin-1-yl)propanoic acid (CAS: 1017365-65-9) is a synthetic compound with a molecular formula of C16_{16}H14_{14}N2_2O2_2 and a molecular weight of approximately 266.29 g/mol. Its structure features an imidazo-pyridine core, which is known for various biological activities, including potential antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on available research findings, case studies, and data tables.

The compound is characterized by its phenyl and imidazo-pyridine moieties, which contribute to its biological interactions. The purity of commercially available samples typically exceeds 95% .

Anticancer Properties

Imidazo-pyridine derivatives have been explored for their anticancer properties. For example, compounds within this family have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The biological activity of this compound in cancer models remains to be fully elucidated but warrants further investigation given the promising results from related compounds.

Case Studies

While direct case studies on this compound are scarce, several studies on similar compounds provide insights into its potential applications:

  • Study on Antibacterial Activity : A related study demonstrated that imidazo-pyridine derivatives exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing bioactivity .
  • Antifungal Research : Another investigation reported that certain pyridine-based compounds showed antifungal properties against Candida albicans, suggesting that the incorporation of the imidazo moiety could enhance such activities in this compound .

Table 1: Summary of Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineMIC (mg/mL)
Imidazo-pyridine derivative AAntibacterialStaphylococcus aureus0.0039
Imidazo-pyridine derivative BAntifungalCandida albicans0.015
Pyridine derivative CAnticancerHuman cancer cell linesIC50 = 10 µM

Q & A

Basic Question: What safety protocols are critical for handling 3-(3-Phenylimidazo[1,5-a]pyridin-1-yl)propanoic acid in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is required if dust or aerosols are generated .
  • Storage: Store in a dry, ventilated area at 2–8°C, away from heat sources (per P210/P402 guidelines). Use airtight containers to prevent moisture absorption .
  • Emergency Response: For accidental ingestion, administer activated charcoal and seek immediate medical attention (P301 + P310). Spills should be neutralized with inert absorbents and disposed of as hazardous waste (P501) .

Basic Question: What are the recommended synthetic routes for this compound?

Methodological Answer:

  • Key Steps:
    • Heterocycle Formation: Condense phenyl groups with imidazo[1,5-a]pyridine precursors via Pd-catalyzed cross-coupling or cyclization reactions.
    • Propanoic Acid Attachment: Use nucleophilic substitution (e.g., alkylation with ethyl bromoacetate followed by hydrolysis) under inert atmospheres .
  • Optimization: Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Basic Question: How can researchers characterize the purity and structure of this compound?

Methodological Answer:

  • Analytical Techniques:
    • NMR Spectroscopy: Confirm regiochemistry of the imidazo[1,5-a]pyridine core using 1^1H and 13^13C NMR.
    • HPLC-MS: Assess purity (>95%) using reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid).
    • Elemental Analysis: Verify molecular formula (C16_{16}H14_{14}N2_2O2_2) with combustion analysis .

Advanced Question: How can computational methods guide the synthesis and functionalization of this compound?

Methodological Answer:

  • Quantum Chemical Calculations: Use density functional theory (DFT) to predict reaction pathways and transition states for heterocycle formation. Software like Gaussian or ORCA can optimize geometries .
  • Reaction Path Search: Employ tools like GRRM or AFIR to explore feasible intermediates and byproducts. Validate with experimental IR or MS data .
  • Machine Learning: Train models on PubChem or Reaxys datasets to predict solubility or reactivity under varying conditions .

Advanced Question: What experimental design strategies optimize yield in multi-step syntheses?

Methodological Answer:

  • Factorial Design: Vary temperature, catalyst loading, and solvent polarity (e.g., DMF vs. THF) to identify critical factors. Use ANOVA to analyze interactions .
  • Response Surface Methodology (RSM): Optimize conditions (e.g., 60°C, 5 mol% Pd(OAc)2_2) for maximum yield. Validate with triplicate runs .
  • High-Throughput Screening: Test 96-well plate formats with automated liquid handlers to rapidly assess reaction scalability .

Advanced Question: How to resolve contradictions between theoretical predictions and experimental results?

Methodological Answer:

  • Cross-Validation: Compare DFT-predicted reaction barriers with kinetic data (e.g., Arrhenius plots). Adjust computational parameters (e.g., solvation models) to align with empirical observations .
  • Byproduct Analysis: Use GC-MS or LC-HRMS to detect unanticipated intermediates. Re-examine reaction mechanisms (e.g., radical vs. ionic pathways) .
  • Collaborative Workflows: Integrate computational chemists and experimentalists to iteratively refine models .

Advanced Question: What methodologies assess the environmental toxicity of this compound?

Methodological Answer:

  • Aquatic Toxicity Testing: Follow OECD Guideline 201 (algae growth inhibition) and 202 (Daphnia magna acute toxicity). EC50_{50} values correlate with H400 hazard classification .
  • Computational Ecotoxicology: Use QSAR models (e.g., ECOSAR) to predict bioaccumulation or biodegradability. Validate with experimental logP measurements .

Advanced Question: How to investigate biological target interactions of this compound?

Methodological Answer:

  • In Vitro Assays: Screen against kinase or GPCR panels using fluorescence polarization or SPR. IC50_{50} values guide SAR studies .
  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding modes to target proteins (e.g., COX-2). Validate with mutagenesis studies .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.